5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-2-23-16-9-6-13(20-21-16)11-4-3-5-12(10-11)19-17(22)14-7-8-15(18)24-14/h3-10H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSMQZCYNLQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the radical bromination of a precursor compound followed by coupling reactions to introduce the pyridazinyl and phenyl groups. Specific conditions such as the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux are often employed .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan compounds.
Scientific Research Applications
5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide with structurally related compounds, focusing on substituents, molecular properties, and reported activities:
Key Structural and Functional Differences:
Pyridazine vs. Benzothiazole/Pyrimidine Analogs :
- The target compound’s pyridazine ring differs from ZINC27742665 (), which contains a pyrimidine and benzothiazole system. Pyridazine’s electron-deficient nature may alter binding to targets like viral proteases .
- In contrast, 1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea (ZINC35553300, ) replaces the furan with a urea linker, suggesting divergent target selectivity .
Substituent Effects on Pharmacokinetics :
- The ethoxy group in the target compound likely improves metabolic stability compared to methylsulfonyl () or propenyloxy () groups, which may undergo faster oxidation .
- Halogenation (e.g., bromine in the target vs. chlorine/difluoromethoxy in ) influences lipophilicity and membrane permeability .
Bioactivity Trends: Bromofuran carboxamides with extended aromatic systems (e.g., triazolo-pyridazin in ) show promise in targeting kinases or nucleic acid-binding proteins due to planar geometry .
Biological Activity
5-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following structural formula:
The compound features a furan ring, a bromine atom, and a pyridazinyl group, which contribute to its unique chemical properties and biological activities.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that this compound exhibits promising antibacterial properties. For instance, it has been tested against various strains of bacteria, showing effectiveness comparable to established antibiotics.
- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.
- Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways related to growth and survival.
Further studies are needed to clarify these mechanisms and identify specific targets.
Case Studies
- Antibacterial Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Activity : In another study, the compound was tested on human cancer cell lines (e.g., breast and lung cancer). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide | Similar furan ring; different substituents | Moderate antibacterial activity |
| 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Contains multiple furan rings | Anticancer properties |
This compound stands out due to its unique substitution pattern that may enhance its biological activities compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
